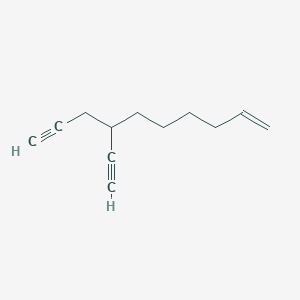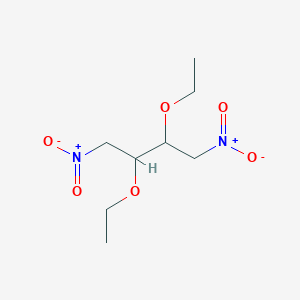
2,3-Diethoxy-1,4-dinitrobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethoxy-1,4-dinitrobutane: is an organic compound characterized by the presence of two ethoxy groups and two nitro groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxy-1,4-dinitrobutane typically involves the nitration of 2,3-diethoxybutane. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions: 2,3-Diethoxy-1,4-dinitrobutane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2,3-Diamino-1,4-dinitrobutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
科学的研究の応用
Chemistry: 2,3-Diethoxy-1,4-dinitrobutane is used as a precursor in the synthesis of more complex organic molecules
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 2,3-Diethoxy-1,4-dinitrobutane involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro groups can participate in redox reactions, while the ethoxy groups can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
類似化合物との比較
2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with methyl groups instead of ethoxy groups.
1,4-Dinitrobutane: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
2,3-Dimethoxy-1,4-dinitrobutane: Contains methoxy groups instead of ethoxy groups, affecting its solubility and reactivity.
Uniqueness: 2,3-Diethoxy-1,4-dinitrobutane is unique due to the presence of both ethoxy and nitro groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
61580-45-8 |
|---|---|
分子式 |
C8H16N2O6 |
分子量 |
236.22 g/mol |
IUPAC名 |
2,3-diethoxy-1,4-dinitrobutane |
InChI |
InChI=1S/C8H16N2O6/c1-3-15-7(5-9(11)12)8(16-4-2)6-10(13)14/h7-8H,3-6H2,1-2H3 |
InChIキー |
HAIHNAXJZXIBQV-UHFFFAOYSA-N |
正規SMILES |
CCOC(C[N+](=O)[O-])C(C[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


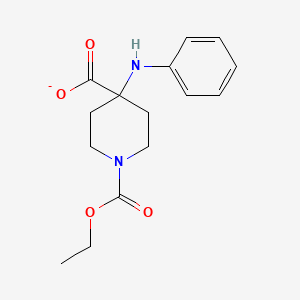
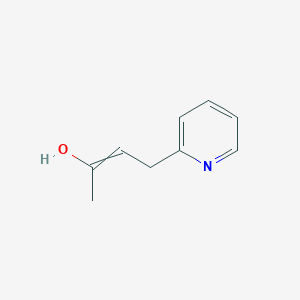
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)

![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)

![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)
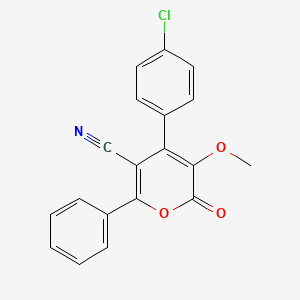
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)
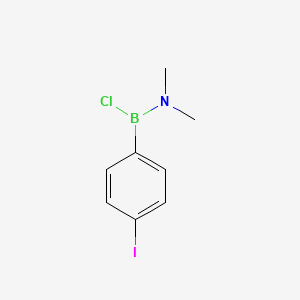
![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)


